4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline
Brand Name: Vulcanchem
CAS No.: 1365271-84-6
VCID: VC0173873
InChI: InChI=1S/C15H21BrN2O3/c1-2-8-21-15-10-13(14(18(19)20)9-12(15)16)17-11-6-4-3-5-7-11/h9-11,17H,2-8H2,1H3
SMILES: CCCOC1=C(C=C(C(=C1)NC2CCCCC2)[N+](=O)[O-])Br
Molecular Formula: C15H21BrN2O3
Molecular Weight: 357.248

4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline

CAS No.: 1365271-84-6

Cat. No.: VC0173873

Molecular Formula: C15H21BrN2O3

Molecular Weight: 357.248

* For research use only. Not for human or veterinary use.

4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline - 1365271-84-6

Specification

CAS No. 1365271-84-6
Molecular Formula C15H21BrN2O3
Molecular Weight 357.248
IUPAC Name 4-bromo-N-cyclohexyl-2-nitro-5-propoxyaniline
Standard InChI InChI=1S/C15H21BrN2O3/c1-2-8-21-15-10-13(14(18(19)20)9-12(15)16)17-11-6-4-3-5-7-11/h9-11,17H,2-8H2,1H3
Standard InChI Key LRCWFJHWOTYXMB-UHFFFAOYSA-N
SMILES CCCOC1=C(C=C(C(=C1)NC2CCCCC2)[N+](=O)[O-])Br

Introduction

Chemical Identity and Structure

4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline (CAS: 1365271-84-6) is a substituted aniline derivative with the molecular formula C₁₅H₂₁BrN₂O₃ and a molecular weight of 357.24 g/mol . The compound features a benzene ring with four key substituents: a bromine atom at the 4-position, a nitro group at the 2-position, a propoxy group at the 5-position, and an N-cyclohexylamine group. These functional groups contribute to its unique chemical and physical properties.

The structural identifiers for this compound include:

IdentifierValue
Molecular FormulaC₁₅H₂₁BrN₂O₃
Molecular Weight357.24 g/mol
CAS Registry Number1365271-84-6
InChIInChI=1S/C15H21BrN2O3/c1-2-8-21-15-10-13(14(18(19)20)9-12(15)16)17-11-6-4-3-5-7-11/h9-11,17H,2-8H2,1H3
InChI KeyLRCWFJHWOTYXMB-UHFFFAOYSA-N
SMILESO=N(=O)C1=CC(Br)=C(OCCC)C=C1NC2CCCCC2

The cyclohexyl group enhances its hydrophobicity, while the nitro group introduces polarity, creating a molecule with an interesting balance of lipophilic and hydrophilic properties . This balance affects its solubility and potential for interactions with biological systems.

Physical and Chemical Properties

Physical Characteristics

4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline typically appears as an off-white to light yellow powder . Due to its molecular structure, the compound exhibits moderate to low solubility in water but dissolves well in various organic solvents . The presence of the cyclohexyl and propoxy groups contributes to its hydrophobic nature, while the nitro group provides some polar character.

Chemical Reactivity

The compound's reactivity is primarily determined by its functional groups, each capable of undergoing specific chemical transformations:

Nitro Group Reactivity: The nitro group at the 2-position can be reduced to an amino group under appropriate conditions. This reduction can be accomplished using various reducing agents, potentially creating diamino derivatives with different chemical properties.

Bromine Reactivity: The bromine atom at the 4-position can participate in substitution reactions, particularly nucleophilic substitution and metal-catalyzed coupling reactions. This reactivity makes the compound valuable for introducing various functional groups at this position.

Propoxy Group Reactivity: The propoxy substituent can undergo cleavage and replacement with other alkoxy groups through alkylation reactions. This allows for modification of the compound's lipophilicity and other physical properties.

Amine Reactivity: The secondary amine (N-H) can participate in various reactions, including alkylation, acylation, and other transformations to create more complex derivatives.

Applications and Uses

4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline has several potential applications across different fields:

Pharmaceutical Applications

The compound serves as an important intermediate in pharmaceutical synthesis . Its multifunctional structure makes it valuable for:

  • Building more complex drug candidates

  • Creating libraries of compounds for structure-activity relationship studies

  • Synthesizing compounds with specific biological activities

Chemical Research

In organic chemistry research, this compound represents:

  • A model system for studying selective functional group transformations

  • A precursor for heterocyclic compounds

  • A platform for developing new synthetic methodologies

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline, it is valuable to compare it with structurally related compounds:

CompoundStructural DifferencesChemical Implications
4-Bromo-2-nitro-5-propoxyanilineLacks cyclohexyl groupPrimary amine; different solubility profile; potentially higher reactivity at nitrogen
4-Bromo-N-methyl-2-nitro-5-propoxyanilineContains methyl instead of cyclohexylLower molecular weight; less sterically hindered; different lipophilicity
4-Bromo-N-cyclohexyl-5-methoxy-2-nitroanilineContains methoxy instead of propoxyShorter alkoxy chain; different lipophilicity and membrane permeability

These structural variations can significantly affect properties such as:

  • Solubility in different media

  • Reactivity patterns

  • Stability under various conditions

  • Potential biological activities

The cyclohexyl group in 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline creates a more sterically hindered environment around the nitrogen atom compared to its methyl analog, potentially affecting the accessibility and reactivity of the secondary amine. Similarly, the propoxy group provides a longer and more flexible alkyl chain compared to the methoxy analog, potentially influencing intermolecular interactions and physical properties.

Chemical Reactions and Transformations

4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline can undergo various chemical transformations, making it versatile in organic synthesis:

Reduction Reactions

The nitro group can be reduced to form amino derivatives using:

  • Hydrogen with appropriate catalysts (Pd/C, Pt, etc.)

  • Metal/acid combinations (Fe/HCl, Sn/HCl)

  • Hydride reducing agents (LiAlH4, NaBH4)

This transformation is particularly important for creating diamino compounds with potential applications in pharmaceutical synthesis.

Substitution Reactions

The bromine atom can participate in various substitution reactions:

  • Nucleophilic aromatic substitution with strong nucleophiles

  • Metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Negishi)

  • Halogen-metal exchange reactions followed by electrophilic quenching

These reactions provide routes to introduce diverse functional groups at the 4-position.

Alkylation and Acylation

The secondary amine can undergo:

  • N-alkylation to form tertiary amines

  • N-acylation to form amides

  • Other transformations to modify the nitrogen functionality

The combination of these potential transformations makes 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline a valuable synthetic building block with extensive chemical versatility.

Analytical Characterization

Proper identification and characterization of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline require various analytical techniques:

Spectroscopic Methods

NMR Spectroscopy: Both ¹H and ¹³C NMR would provide valuable structural information:

  • ¹H NMR would show signals for aromatic protons, cyclohexyl protons, propoxy chain protons, and the N-H proton

  • ¹³C NMR would display signals for aromatic carbons, including those bearing the functional groups, cyclohexyl carbons, and propoxy chain carbons

IR Spectroscopy: Would exhibit characteristic bands for:

  • N-H stretching (secondary amine)

  • C-H stretching (aromatic and aliphatic)

  • N-O stretching (nitro group)

  • C-O stretching (propoxy group)

  • C-Br stretching

Mass Spectrometry: Would show the molecular ion peak corresponding to its molecular weight (357 m/z), with characteristic isotope patterns due to the presence of bromine.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable for assessing the purity of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline and monitoring reactions involving this compound.

Current Research and Future Directions

Research involving 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline and related compounds is ongoing in several areas:

Synthetic Methodology Development

Researchers are exploring efficient and environmentally friendly synthetic routes to prepare this compound and its derivatives. This includes investigating:

  • Regioselective functionalization methods

  • Catalytic approaches to key transformations

  • Green chemistry alternatives to traditional synthetic routes

Structure-Activity Relationship Studies

The unique combination of functional groups in 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline makes it an interesting candidate for structure-activity relationship studies, particularly in medicinal chemistry contexts.

Material Science Applications

Future research may explore the potential of this compound and its derivatives in materials science applications, including:

  • Development of specialty polymers

  • Creation of functional materials with specific electronic or optical properties

  • Incorporation into advanced composite materials

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